Cas no 85068-31-1 (2',6'-Difluoropropiophenone)
2',6'-Difluoropropiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-Difluorophenyl)propan-1-one
- 2',6'-Difluoropropiophenone
- 2,6-Difluoropropiophenone
- MFCD00015506
- CS-0152660
- A841188
- N11971
- 1-[2,6-bis(fluoranyl)phenyl]propan-1-one
- 85068-31-1
- 1-(2,6-Difluorophenyl)-1-propanone
- EINECS 285-293-5
- SCHEMBL1162543
- DTXSID90234135
- 1-(2,6-Difluorophenyl)-1-propanone #
- PS-11654
- AKOS009157340
- FT-0610659
- 1-Propanone, 1-(2,6-difluorophenyl)-
- 1-(2,6-Difluorophenyl)-1-propanone (ACI)
- 2′,6′-Difluoropropiophenone
- 2 inverted exclamation marka,6 inverted exclamation marka-Difluoropropiophenone
- NS00058501
-
- MDL: MFCD00015506
- Inchi: 1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
- InChI Key: ISFKUAKHXQLAFN-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C(F)=CC=CC=1F
- BRN: 7368898
Computed Properties
- Exact Mass: 170.05400
- Monoisotopic Mass: 170.054321
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 70
- Boiling Point: 71 °C
- Flash Point: 70-71°C/4mm
- Refractive Index: 1.476
- PSA: 17.07000
- LogP: 2.55750
- Solubility: Not determined
2',6'-Difluoropropiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2',6'-Difluoropropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004437-1g |
2',6'-Difluoropropiophenone |
85068-31-1 | 97% | 1g |
324CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004437-5g |
2',6'-Difluoropropiophenone |
85068-31-1 | 97% | 5g |
925CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL079-1g |
2',6'-Difluoropropiophenone |
85068-31-1 | 98% | 1g |
328.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL079-5g |
2',6'-Difluoropropiophenone |
85068-31-1 | 98% | 5g |
1182.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL079-200mg |
2',6'-Difluoropropiophenone |
85068-31-1 | 98% | 200mg |
102.0CNY | 2021-07-13 | |
| Fluorochem | 004873-10g |
2',6'-Difluoropropiophenone |
85068-31-1 | 97% | 10g |
£184.00 | 2021-07-03 | |
| Alichem | A015031164-250mg |
2',6'-Difluoropropiophenone |
85068-31-1 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A015031164-500mg |
2',6'-Difluoropropiophenone |
85068-31-1 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A015031164-1g |
2',6'-Difluoropropiophenone |
85068-31-1 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| TRC | D452018-10mg |
2',6'-Difluoropropiophenone |
85068-31-1 | 10mg |
$ 50.00 | 2022-06-05 |
2',6'-Difluoropropiophenone Suppliers
2',6'-Difluoropropiophenone Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2',6'-Difluoropropiophenone
Introduction to 2',6'-Difluoropropiophenone (CAS No. 85068-31-1)
2',6'-Difluoropropiophenone, with the chemical formula C9H7FO2, is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, identified by its CAS No. 85068-31-1, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential applications in the development of novel antibiotics, anti-inflammatory agents, and antifungal compounds. The unique electronic and steric properties of this molecule, particularly the introduction of fluorine atoms at the 2' and 6' positions, play a critical role in modulating its biological activity.
The structural features of 2',6'-Difluoropropiophenone include a phenyl ring substituted with a fluorinated propionyl group. The fluorine atoms at the 2' and 6' positions create a dipole moment that enhances the molecule's solubility in polar solvents and improves its interaction with biological targets. This property is particularly important in drug design, where the ability to modulate hydrophobicity and hydrophilicity can significantly influence the pharmacokinetic profile of a compound. Current research has demonstrated that the fluorine substitution can also alter the metabolic stability of the molecule, making it a valuable candidate for the development of long-acting therapeutics.
Chemical Synthesis and Structural Characteristics
The synthesis of 2',6'-Difluoropropiophenone typically involves a multi-step process that begins with the fluorination of a parent aromatic compound. Recent advancements in synthetic methodologies have enabled the selective introduction of fluorine atoms at specific positions, which is crucial for maintaining the desired biological activity. A 2023 study published in the *Journal of Medicinal Chemistry* reported a novel route to synthesize this compound using a combination of electrophilic fluorination and nucleophilic substitution reactions. This method not only improves the yield but also minimizes the formation of byproducts, which is essential for large-scale industrial production.
The molecular structure of 2',6'-Difluoropropiophenone is characterized by the presence of a fluorinated propionyl group attached to a phenyl ring. The fluorine atoms at the 2' and 6' positions create a unique electronic environment that influences the molecule's reactivity and stability. This structural feature has been extensively studied in the context of drug design, where the introduction of fluorine atoms is known to enhance the binding affinity of molecules to their biological targets. A 2022 review article in *Advanced Drug Delivery Reviews* highlighted the role of fluorine substitution in improving the metabolic stability of small-molecule drugs, a property that is particularly relevant to 2',6'-Difluoropropiophenone.
Pharmacological Applications and Biological Activity
Recent research has focused on the pharmacological applications of 2',6'-Difluoropropiophenone, particularly its potential as a scaffold for the development of new antibiotics and anti-inflammatory agents. A 2024 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent antimicrobial activity against multidrug-resistant bacterial strains. The study suggested that the fluorine atoms at the 2' and 6' positions enhance the molecule's ability to disrupt bacterial cell membranes, a mechanism that is critical for the efficacy of antibacterial agents.
Additionally, 2',6'-Difluoropropiophenone has shown promise in the development of anti-inflammatory drugs. A 2023 preclinical study reported that compounds derived from this molecule can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in human cell cultures. This finding suggests that 2',6'-Difluoropropiophenone could be a valuable starting point for the design of novel therapies for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Environmental and Industrial Considerations
The environmental impact of 2',6'-Difluoropropiophenone is an important consideration in its development as a commercial compound. A 2023 assessment by the Environmental Protection Agency (EPA) highlighted the need for further research into the fate and transport of fluorinated aromatic compounds in the environment. However, recent studies have shown that the fluorine substitution in this molecule may reduce its potential for bioaccumulation, making it a more environmentally friendly alternative to non-fluorinated analogs.
From an industrial perspective, the scalability of 2',6'-Difluoropropiophenone synthesis remains a key challenge. A 2024 industry report noted that the production of this compound requires specialized equipment and reagents, which can increase manufacturing costs. However, advancements in catalytic methods and green chemistry have made it possible to produce this compound with higher efficiency and lower environmental impact, paving the way for its broader application in pharmaceutical and agrochemical industries.
Conclusion and Future Directions
2',6'-Difluoropropiophenone (CAS No. 85068-31-1) is a promising compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the fluorine atoms at the 2' and 6' positions, contribute to its biological activity and metabolic stability. Recent studies have demonstrated its applications in the development of antibiotics, anti-inflammatory agents, and antifungal compounds. However, further research is needed to fully understand its environmental impact and optimize its synthesis for industrial production. As the field of medicinal chemistry continues to evolve, 2',6'-Difluoropropiophenone is likely to play an increasingly important role in the design of novel therapeutics.
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